![molecular formula C10H11N3O B3126574 N,1-dimethyl-1H-indazole-3-carboxamide CAS No. 335030-25-6](/img/structure/B3126574.png)
N,1-dimethyl-1H-indazole-3-carboxamide
Overview
Description
N,1-dimethyl-1H-indazole-3-carboxamide is a compound belonging to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Indazole derivatives have been extensively studied due to their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities .
Mechanism of Action
Target of Action
N,1-dimethyl-1H-indazole-3-carboxamide is reported to have a cannabinoid receptor potency and efficacy . The primary targets of this compound are the cannabinoid receptors , which play a crucial role in the central nervous system .
Mode of Action
The compound interacts with its targets, the cannabinoid receptors, resulting in changes that lead to its psychoactive effects
Biochemical Pathways
The compound affects the cannabinoid receptor pathways, leading to downstream effects that contribute to its psychoactive properties
Pharmacokinetics
Like other synthetic cannabinoids, it is likely to undergo extensive metabolism, resulting in the formation of various metabolites . These metabolites include products of mono- and dihydroxylation, hydroxylation of the N-butyl side chain and dehydrogenation, formation of a dihydrodiol, hydrolysis of the terminal amide group, N-dealkylation of the indazole, and a combination of these reactions .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its interaction with cannabinoid receptors. This interaction leads to a variety of effects, including psychoactive effects . .
Biochemical Analysis
Biochemical Properties
N,1-dimethyl-1H-indazole-3-carboxamide has been reported to interact with various enzymes, proteins, and other biomolecules . These interactions are crucial in understanding the role of this compound in biochemical reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-dimethyl-1H-indazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-azidobenzaldehydes with amines, followed by reductive cyclization . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation .
Industrial Production Methods
Industrial production methods for this compound often involve optimized synthetic routes to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
N,1-dimethyl-1H-indazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-methyl-1H-indazole-3-carboxamide is a heterocyclic organic compound with diverse applications in chemistry, biology, medicine, and industry, particularly in drug development and as an enzyme inhibitor. Its structure allows it to form hydrogen bonds with enzymes and proteins, making it valuable in organic synthesis and drug design.
Chemistry
N-methyl-1H-indazole-3-carboxamide serves as a building block in synthesizing various heterocyclic compounds. Its capacity to create hydrogen bonds renders it a valuable intermediate in organic synthesis.
Biology
This compound is researched in biology for its potential to act as an enzyme inhibitor, demonstrating promise in inhibiting enzymes like phosphoinositide 3-kinase, which is involved in cell signaling pathways. Additionally, N-1-substituted indazole-3-carboxamide derivatives have been synthesized and assessed as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1) .
Medicine
N-methyl-1H-indazole-3-carboxamide is explored for potential therapeutic uses, including its use as an anticancer agent. Its ability to inhibit specific enzymes makes it a candidate for drug development. Specifically, indazole-3-carboxamide derivatives have been identified as potential PAK1 inhibitors using a fragment-based screening approach .
Industry
In the industrial sector, N-methyl-1H-indazole-3-carboxamide is utilized in producing pharmaceuticals and agrochemicals. Its adaptability and reactivity make it a valuable intermediate in various chemical processes. It is also an intermediate in the synthesis of Granisetron, an antiemetic medication used to prevent nausea and vomiting.
Case Studies and Research Findings
- PARP-1 Inhibitors : N-substituted indazole-3-carboxamides have been synthesized and evaluated as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). Introducing a three-carbon linker between 1H-indazole-3-carboxamide and different heterocycles led to the creation of potent inhibitors. One such compound was evaluated in rats for its protective action against diabetes, showing it could preserve insulin secretion and attenuate hyperglycemic response .
- PAK1 Inhibition : 1H-indazole-3-carboxamide derivatives have been identified as potential PAK1 inhibitors. Structure-activity relationship (SAR) analysis indicated that substituting a hydrophobic ring in the deep back pocket and introducing a hydrophilic group in the bulk solvent region were critical for PAK1 inhibitory activity and selectivity. These derivatives suppressed the migration and invasion of MDA-MB-231 cells by downregulating Snail expression without affecting tumor growth .
- FGFR1 Inhibition : Novel series of 1H-indazol-3-amine scaffold derivatives have been designed and synthesized as potent FGFR1 inhibitors. One compound exhibited good enzymatic inhibition (IC50 = 15.0 nM) and modest anti-proliferative activity (IC50 = 642.1 nM) .
- ERK Inhibition : Novel 3(S)-thiomethyl pyrrolidine-1H-indazole derivatives were developed as ERK inhibitors for cancer treatment. One compound displayed excellent potency, high ERK 1/2 selectivity, and dual mechanisms of action inhibition (IC50 = 20 and 7 nM, respectively) .
- IDO1 Inhibition : A novel series of 1H-indazole derivatives with disubstituent groups at both 4-position and 6-position were synthesized. One compound exhibited the most IDO1 inhibitory activity with an IC50 value of 5.3 μM .
Comparison with Similar Compounds
Similar Compounds
- N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide .
- N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-5-bromo-1H-indazole-3-carboxamide .
- N-(1-amino-3-methyl-1-butanamide-2-yl)-1H-indazole-3-carboxamide .
Uniqueness
N,1-dimethyl-1H-indazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methyl groups at the N and 1 positions enhance its stability and influence its interaction with biological targets, making it a valuable compound for research and development .
Biological Activity
N,1-dimethyl-1H-indazole-3-carboxamide is a synthetic compound belonging to the indazole family, characterized by its unique substitution pattern that confers a range of biological activities. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in oncology and neurology. The following sections will detail its biological activity, mechanisms of action, and relevant case studies.
Overview of Biological Properties
This compound exhibits several notable biological activities:
- Anticancer Activity : It has been identified as a potential inhibitor of p21-activated kinase 1 (PAK1), a target implicated in tumor progression. A representative derivative demonstrated an IC50 of 9.8 nM against PAK1, indicating significant enzyme inhibition and selectivity over other kinases .
- Antimicrobial Activity : Studies have shown moderate antifungal effects against strains such as Aspergillus niger and Helminthosporium oryzae, suggesting potential applications in treating fungal infections .
- Cannabinoid Receptor Interaction : The compound acts on cannabinoid receptors, leading to psychoactive effects and influencing various biochemical pathways in the central nervous system.
Target Interaction
This compound primarily targets the cannabinoid receptors (CB1 and CB2). Its interaction with these receptors modulates neurotransmitter release, which can lead to various physiological effects including analgesia and appetite stimulation.
Biochemical Pathways
The compound affects several cellular signaling pathways:
- Cell Signaling : It influences pathways related to cell growth and apoptosis, particularly through the modulation of PAK1 activity.
- Gene Expression : Changes in gene expression profiles have been observed in cell lines treated with this compound, impacting cellular metabolism and proliferation .
Pharmacokinetics
The pharmacokinetic profile indicates that this compound undergoes significant metabolism, leading to various metabolites. Its absorption and distribution characteristics suggest efficient systemic presence following administration, although further studies are needed to clarify its elimination kinetics .
Case Study 1: Anticancer Efficacy
A study explored the anticancer properties of this compound derivatives on MDA-MB-231 breast cancer cells. The findings revealed that the compound significantly suppressed cell migration and invasion by downregulating Snail expression without affecting overall tumor growth. This highlights its potential as a selective anti-metastatic agent .
Case Study 2: Antifungal Activity Evaluation
In another investigation focusing on the antifungal properties of indazole derivatives, this compound was shown to exhibit moderate activity against Aspergillus niger. The study assessed various concentrations and determined minimum inhibitory concentrations (MICs) that provide insight into its efficacy as an antifungal agent .
Table 1: Biological Activities of this compound
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Absorption | Rapid |
Clearance Rate | 664.241 L/h |
Half-life | 2.371 h |
AUC | 75.2739 ng·h/mL |
Properties
IUPAC Name |
N,1-dimethylindazole-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-11-10(14)9-7-5-3-4-6-8(7)13(2)12-9/h3-6H,1-2H3,(H,11,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXESIOGIYNKDQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NN(C2=CC=CC=C21)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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